molecular formula C11H17BrFNO2 B2376102 tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate CAS No. 1107620-26-7

tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate

Cat. No.: B2376102
CAS No.: 1107620-26-7
M. Wt: 294.164
InChI Key: IHKPJXGJMVFODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate is a specialized piperidine derivative intended for research and development applications. This compound serves as a versatile chemical building block, particularly in pharmaceutical synthesis where it can be used to introduce a reactive bromo-fluoroalkylidene moiety onto the piperidine scaffold. The N-Boc (tert-butoxycarbonyl) protecting group enhances the compound's stability during synthetic transformations and can be readily removed under mild acidic conditions to free the secondary amine for further functionalization. Related bromomethyl piperidine compounds are known to be air-sensitive and may require storage in a cool, dark place, sometimes under inert gas . As a bifunctional reagent featuring both a halogen and a protected amine, it is highly valuable for constructing molecular complexity in drug discovery efforts, such as in the synthesis of kinase inhibitors or other biologically active molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrFNO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKPJXGJMVFODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(F)Br)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Displacement of Mesylate Leaving Groups

A widely employed method involves the use of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as a precursor. The mesylate group ($$ \text{OSO}2\text{CH}3 $$) acts as a leaving group, enabling substitution with bromo(fluoro)methylidene nucleophiles.

Procedure ():

  • Substrate Preparation : The mesylate intermediate is synthesized by treating tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Nucleophilic Substitution : The mesylate reacts with bromo(fluoro)methylidene precursors (e.g., $$ \text{BrFCH}2\text{MgX} $$) under basic conditions (e.g., $$ \text{K}2\text{CO}_3 $$) in polar aprotic solvents like $$ \text{N} $$-methyl-2-pyrrolidone (NMP) at reflux (80–100°C).
  • Yield : This method achieves up to 84% yield due to the high electrophilicity of the mesylate intermediate.

Key Advantages :

  • Scalability for industrial production.
  • Compatibility with diverse nucleophiles.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling has been explored to introduce the bromo(fluoro)methylidene moiety. This method is advantageous for constructing sterically hindered centers.

Procedure ():

  • Borylation : tert-Butyl 4-bromopiperidine-1-carboxylate is converted to its boronic ester using bis(pinacolato)diboron and a palladium catalyst (e.g., $$ \text{Pd(dppf)Cl}_2 $$).
  • Cross-Coupling : The boronic ester reacts with bromo(fluoro)methylidene halides (e.g., $$ \text{BrFCH}2\text{I} $$) under Suzuki conditions ($$ \text{Pd(PPh}3\text{)}4 $$, $$ \text{Na}2\text{CO}_3 $$, toluene/ethanol).
  • Yield : Reported yields range from 65–75% , with purity >95% after column chromatography.

Challenges :

  • Sensitivity to moisture and oxygen.
  • Requires rigorous purification to remove palladium residues.

Reductive Amination and Functionalization

Reductive Alkylation

This two-step approach introduces the bromo(fluoro)methylidene group via imine formation followed by reduction.

Procedure ():

  • Imine Formation : tert-Butyl 4-aminopiperidine-1-carboxylate reacts with bromo(fluoro)acetaldehyde in methanol, forming a Schiff base.
  • Reduction : Sodium borohydride ($$ \text{NaBH}4 $$) or cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) reduces the imine to the corresponding amine.
  • Oxidation : The amine is oxidized to the methylidene derivative using $$ \text{MnO}_2 $$ or $$ \text{IBX} $$.
  • Yield : Overall yields of 50–60% are typical, limited by over-reduction side reactions.

Optimization Tips :

  • Use anhydrous conditions to prevent hydrolysis.
  • Catalytic hydrogenation ($$ \text{H}_2/\text{Pd-C} $$) may improve selectivity.

Protective Group Strategies

Boc Protection-Deprotection

The tert-butoxycarbonyl (Boc) group is critical for stabilizing the piperidine nitrogen during synthesis.

Procedure ():

  • Protection : Piperidine is treated with di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with a base (e.g., $$ \text{Et}3\text{N} $$).
  • Functionalization : The Boc-protected piperidine undergoes bromo(fluoro)methylidenation via aforementioned methods.
  • Deprotection (if needed) : Trifluoroacetic acid ($$ \text{TFA} $$) in $$ \text{CH}2\text{Cl}2 $$ removes the Boc group, though the target compound retains it.

Industrial Relevance :

  • Boc protection simplifies purification and enhances intermediate stability.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Nucleophilic Substitution 84% $$ \text{K}2\text{CO}3 $$, NMP, reflux High yield, scalable Requires toxic solvents
Suzuki Coupling 75% $$ \text{Pd(PPh}3\text{)}4 $$, toluene Stereoselective Costly catalysts, purification challenges
Reductive Amination 60% $$ \text{NaBH}_4 $$, methanol Mild conditions Moderate yield, side reactions

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for large-scale synthesis due to lower catalyst costs ().
  • Regioselectivity : Transition metal-catalyzed methods offer better control over regiochemistry but are less economical ().
  • Safety : Bromo(fluoro)methylidene precursors require handling in fume hoods due to volatility and toxicity.

Emerging Techniques

Recent advances focus on photoredox catalysis and flow chemistry to improve efficiency. For example, visible-light-mediated C–H functionalization could bypass traditional leaving groups ().

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo(fluoro)methylene group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of piperidine derivatives that exhibit significant pharmacological activities, including anti-inflammatory and analgesic properties. A study highlighted the synthesis of compounds that inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases . The ability to modify the piperidine ring allows for the exploration of structure-activity relationships, leading to the identification of more potent derivatives.

1.2 Anticancer Activity

Research has indicated that derivatives of tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate exhibit promising anticancer properties. For example, compounds derived from this scaffold have been shown to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology . The mechanism often involves modulation of cellular pathways associated with cancer cell survival and proliferation.

Organic Synthesis

2.1 Building Block for Complex Molecules

The compound is frequently employed as a building block in organic synthesis due to its functional groups that can undergo further transformations. It can be used to synthesize more complex structures through reactions such as nucleophilic substitutions and coupling reactions. For instance, its bromine atom can be replaced with various nucleophiles, enabling the creation of diverse piperidine derivatives .

2.2 Fluorination Reactions

The presence of fluorine in the structure enhances the lipophilicity and metabolic stability of synthesized compounds, making them more suitable for pharmaceutical applications. The fluorinated derivatives have been explored for their potential to improve binding affinity to biological targets, thus increasing their efficacy .

Case Studies

Study Focus Findings
Study 1NLRP3 InhibitionDerivatives showed significant inhibition of NLRP3-dependent pyroptosis in macrophage models .
Study 2Anticancer ActivityCompounds exhibited apoptosis-inducing properties in various cancer cell lines, indicating potential for therapeutic development .
Study 3Organic SynthesisDemonstrated versatility as a building block for synthesizing complex piperidine derivatives through nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo(fluoro)methylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate with structurally related tert-butyl piperidine carboxylate derivatives, focusing on substituent effects, reactivity, and applications.

Halogenated Derivatives

  • tert-butyl 4-[(4-bromo-2-fluorobenzyl)oxy]piperidine-1-carboxylate (C₁₇H₂₃BrFNO₃, MW: 376.28 g/mol) Features a bromo-fluorobenzyloxy group. The aromatic bromine enables cross-coupling reactions (e.g., Suzuki), while fluorine enhances metabolic stability .
  • tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate (C₁₃H₂₀IN₃O₂, MW: 377.22 g/mol)
    • Contains an iodopyrazole substituent. Iodine’s polarizability facilitates nucleophilic substitutions or radical reactions .

Key Contrast : The target compound’s bromo(fluoro)methylidene group offers dual halogen reactivity, whereas iodine in the pyrazole derivative may limit stability under harsh conditions.

Aromatic/Heteroaromatic-Substituted Derivatives

  • tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (C₁₈H₂₂F₃NO₂, MW: 353.37 g/mol) The trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation, useful in agrochemicals .

Key Contrast : The target compound’s aliphatic halogenation (Br/F) contrasts with aromatic halogenation in these derivatives, affecting electronic properties and reaction pathways.

Hydroxy/Oxo-Substituted Derivatives

  • tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (C₁₈H₂₂F₃NO₃, MW: 357.37 g/mol) The hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity, as seen in X-ray studies .
  • tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate (C₁₇H₂₃NO₄, MW: 305.37 g/mol) The phenolic hydroxyl allows conjugation or esterification for prodrug design .

Key Contrast : The target compound lacks hydroxyl groups but compensates with halogen-driven reactivity, favoring alkylation or elimination reactions.

Amino/Amidine Derivatives

  • tert-butyl 4-amidinopiperidine-1-carboxylate (C₁₁H₂₀N₃O₂, MW: 242.30 g/mol) The amidine group is highly basic, suitable for targeting serine proteases or nucleic acids .
  • tert-butyl 3-(4-(dimethylamino)phenyl)piperidine-1-carboxylate (C₁₈H₂₆N₂O₂, MW: 302.42 g/mol) The dimethylamino group modulates electron density, enhancing binding to aromatic receptors .

Key Contrast : The target compound’s halogenated methylidene group provides distinct steric and electronic profiles compared to nitrogen-rich derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C₁₁H₁₇BrFNO₂ 294.17 Bromo(fluoro)methylidene Pharmaceutical intermediate
tert-butyl 4-[(4-bromo-2-fluorobenzyl)oxy]piperidine-1-carboxylate C₁₇H₂₃BrFNO₃ 376.28 Bromo-fluorobenzyloxy Cross-coupling reactions
tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate C₁₇H₂₀ClNO₃ 321.80 Chlorobenzoyl Organic synthesis
tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate C₁₈H₂₂F₃NO₃ 357.37 Hydroxy, trifluoromethylphenyl Crystallography
tert-butyl 4-amidinopiperidine-1-carboxylate C₁₁H₂₀N₃O₂ 242.30 Amidinopiperidine Enzyme inhibitors

Biological Activity

The compound tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate (CAS Number: 2387599-95-1) represents a class of piperidine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a tert-butyl ester and halogenated groups, which significantly influence its biological activity. The presence of both bromine and fluorine atoms can enhance lipophilicity and modulate receptor interactions.

Structural Formula

C12H15BrFNO2\text{C}_{12}\text{H}_{15}\text{BrF}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The halogen substituents are known to affect the compound's binding affinity and selectivity towards specific receptors.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Some studies have shown that piperidine derivatives possess antimicrobial properties, making them candidates for further investigation in treating infections.
  • CNS Activity : The structural characteristics suggest potential neuroactive properties, which could be explored for treating neurological disorders.
  • Antiparasitic Effects : Related compounds have demonstrated efficacy against malaria parasites, indicating a possible application in antiparasitic therapies.

Case Studies

  • Antiparasitic Activity : A study evaluated the efficacy of piperidine derivatives against Plasmodium falciparum in vitro. Compounds with similar structures showed EC50 values ranging from 0.01 to 0.5 µM, suggesting that this compound may exhibit comparable activity if tested .
  • Neurotransmitter Modulation : In a study investigating the effects of piperidine derivatives on neurotransmitter systems, certain compounds were found to modulate dopamine receptor activity, which is crucial for developing treatments for Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of piperidine derivatives. Key factors influencing activity include:

  • Substituent Position : The position and type of substituents (bromo and fluoro groups) significantly affect receptor binding and biological efficacy.
  • Lipophilicity : Increased lipophilicity generally enhances membrane permeability, which is critical for CNS-active compounds.
  • Steric Hindrance : The bulkiness of the tert-butyl group can influence the spatial orientation of the molecule, affecting its interaction with biological targets.

Comparison Table of Related Compounds

CompoundEC50 (µM)Biological Activity
tert-butyl 4-(bromomethyl)piperidine-1-carboxylate0.05Antimicrobial
tert-butyl 4-fluoromethylpiperidine-1-carboxylate0.03Antiparasitic
tert-butyl 4-(bromofluoromethyl)piperidine-1-carboxylateTBDNeuroactive

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves:

Core piperidine functionalization : Starting with tert-butyl piperidine-1-carboxylate, introduce bromo(fluoro)methylidene via halogenation or substitution reactions.

Reagents : Use fluorinating agents (e.g., Selectfluor®) and bromine sources (NBS or Br₂) under controlled conditions .

Solvent systems : Tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (−78°C to 0°C) to minimize side reactions .

Purification : Silica gel chromatography or recrystallization to isolate the product in ≥95% purity .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and fluoro groups) and piperidine ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 320.05 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry of the methylidene group if ambiguity arises .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection in poorly ventilated areas .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (argon) to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products?

Methodological Answer:

  • Kinetic Control : Use flow microreactors for rapid mixing and precise temperature control, reducing side reactions like over-halogenation .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in bromo-fluoro substitution .
  • By-Product Analysis : Monitor via HPLC or GC-MS to identify impurities (e.g., dihalogenated derivatives) and adjust stoichiometry .

Q. Data Contradiction Note :

  • Conflicting reports on optimal bromine sources: NBS (70% yield) vs. Br₂ (55% yield but lower purity). Resolution requires balancing efficiency and scalability .

Q. How does stereoelectronic effects influence the reactivity of the bromo(fluoro)methylidene group?

Methodological Answer:

  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron-withdrawing effects of fluorine, enhancing electrophilicity at the bromine site .
  • Experimental Validation : React with nucleophiles (e.g., amines) to compare substitution rates. Fluorine’s inductive effect accelerates SN2 reactions by 20–30% vs. non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use uniform cell lines (e.g., HEK293) and controls to reduce variability in receptor-binding studies .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess degradation pathways, explaining discrepancies in in vivo vs. in vitro efficacy .

Q. Case Study :

  • A 2023 study reported conflicting IC₅₀ values (5 μM vs. 12 μM) for kinase inhibition. Re-analysis identified differing ATP concentrations (1 mM vs. 2 mM) as the root cause .

Q. How can regioselectivity challenges in further functionalization be addressed?

Methodological Answer:

  • Directing Groups : Temporarily install protecting groups (e.g., Boc) to steer reactions to the methylidene site .
  • Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 10 min vs. 24 hr) to favor thermodynamically stable products .

Q. What analytical methods differentiate between structural isomers or conformers?

Methodological Answer:

  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between bromo/fluoro groups and piperidine protons .
  • Vibrational Spectroscopy : FT-IR peaks at 1,150 cm⁻¹ (C-F stretch) and 550 cm⁻¹ (C-Br stretch) confirm substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.